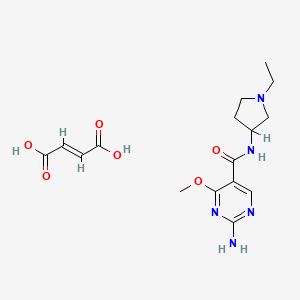![molecular formula C28H52CaN2O16 B15181455 calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate CAS No. 93981-19-2](/img/structure/B15181455.png)
calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate is a complex organic compound with a specific stereochemistry. This compound is characterized by its multiple hydroxyl groups and a di(propan-2-yl)amino group, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the di(propan-2-yl)amino group, and the final coupling with calcium ions. The reaction conditions often require precise temperature control, specific solvents, and catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, which are essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The di(propan-2-yl)amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other calcium salts of organic acids and derivatives with similar functional groups. Examples include:
- Calcium gluconate
- Calcium lactate
- Calcium ascorbate
Uniqueness
What sets calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate apart is its specific stereochemistry and the presence of the di(propan-2-yl)amino group, which confer unique chemical and biological properties. These features make it particularly valuable in specialized applications where precise molecular interactions are required.
Properties
CAS No. |
93981-19-2 |
|---|---|
Molecular Formula |
C28H52CaN2O16 |
Molecular Weight |
712.8 g/mol |
IUPAC Name |
calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/2C14H27NO8.Ca/c2*1-7(2)15(8(3)4)5-10(17)23-6-9(16)11(18)12(19)13(20)14(21)22;/h2*7-9,11-13,16,18-20H,5-6H2,1-4H3,(H,21,22);/q;;+2/p-2/t2*9-,11-,12+,13-;/m11./s1 |
InChI Key |
HZIKNUKCVWMWTN-QRIUGKMRSA-L |
Isomeric SMILES |
CC(C)N(CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)C(C)C.CC(C)N(CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)C(C)C.[Ca+2] |
Canonical SMILES |
CC(C)N(CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O)C(C)C.CC(C)N(CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O)C(C)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


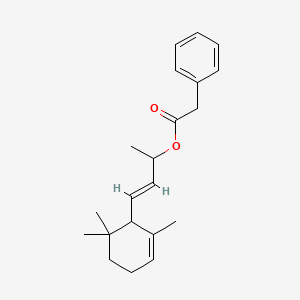
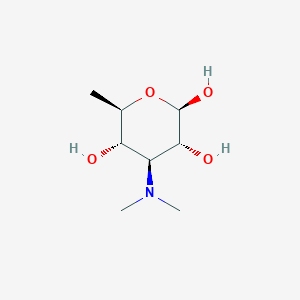
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)

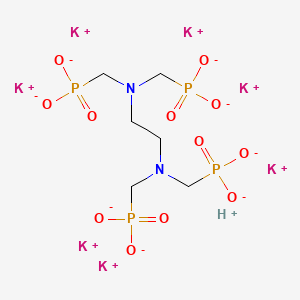

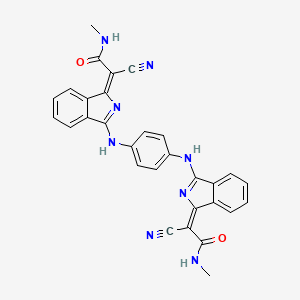


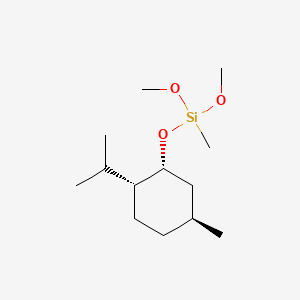
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

